molecular formula C21H24N2O4 B2589507 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-25-5

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2589507
CAS No.: 941979-25-5
M. Wt: 368.433
InChI Key: PBLGNEVSUGLMLE-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the CAS Number 941979-25-5 and a molecular formula of C21H24N2O4. It has a molecular weight of 368.43 g/mol . This benzamide derivative is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or veterinary applications. As a specialized benzamide, this compound is of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure, which features a 2-oxopiperidine moiety linked to an aniline derivative, is commonly associated with potential bioactivity. Specifically, related compounds with similar structural motifs, such as a 2-oxopiperidin-1-yl phenyl group, have been investigated for their potential to interact with biological targets like enzymes and neurotransmitter receptors . This suggests a possible research application in developing enzyme inhibitors or receptor modulators. The presence of the methoxy and amide functional groups influences the compound's stereoelectronic properties, which may be optimized to enhance its affinity and selectivity for specific biological targets . Researchers can employ this compound in various in vitro assays, including high-throughput screening campaigns, target-based screening, and structure-activity relationship (SAR) studies to explore its pharmacological profile. The product is typically supplied as a solid and requires proper storage conditions. As with any research chemical, appropriate safety protocols should be followed during handling.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-7-8-16(12-19(14)23-9-5-4-6-20(23)24)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGNEVSUGLMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the condensation of carboxylic acids and amines to form the corresponding amides. This reaction is often carried out in tetrahydrofuran (THF) as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Formation via Amide Coupling

The primary synthesis route involves coupling 3,5-dimethoxybenzoic acid with 4-methyl-3-(2-oxopiperidin-1-yl)aniline using condensing agents. Key parameters include:

Reagent/ConditionSolventTemperatureYieldSource
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideTHF0–25°C72–85%
Carbodiimide derivatives (e.g., DCC)DCMRT65–78%

Mechanistic Insight : Activation of the carboxylic acid group precedes nucleophilic attack by the aniline’s amine, forming the amide bond. THF enhances solubility, while DCM favors milder conditions.

Piperidinone Ring Modifications

The 2-oxopiperidinyl group undergoes characteristic lactam reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Reduction LiAlH<sub>4</sub> in dry etherPiperidine derivative (saturated)
Hydrolysis 6M HCl, refluxCleavage to amino acid intermediate
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>N-alkylated piperidinone derivatives

Key Finding : Reduction with LiAlH<sub>4</sub> generates a secondary amine, enabling further derivatization for pharmacological studies .

Methoxy Group Reactivity

The 3,5-dimethoxybenzamide moiety participates in demethylation and electrophilic substitution:

Reaction TypeConditionsOutcomeSource
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CCatechol derivative
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitrobenzamide analog

Stability Note : Methoxy groups resist hydrolysis under neutral conditions but degrade in strong acids/bases.

Degradation Under Stress Conditions

Stability studies reveal sensitivity to environmental factors:

ConditionObservationDegradation PathwaySource
pH < 2 or pH > 10Hydrolysis of amide bondBenzoic acid + aniline derivative
UV light (254 nm)Photooxidation of piperidinone ringRing-opened byproducts
Temperature > 150°CThermal decompositionCharring, loss of methoxy groups

Implication : Requires storage in inert, dark environments at controlled pH.

Biological Interactions via Reactivity

The compound’s structural motifs enable interactions with enzymes and receptors:

TargetInteraction TypeObserved EffectSource
Chitin synthase Competitive inhibitionIC<sub>50</sub> = 12.7 μM
CGRP receptors Allosteric modulationK<sub>i</sub> = 34 nM

Mechanistic Insight : The piperidinone ring’s conformation and methoxy substituents dictate binding affinity .

Comparative Reactivity Table

ReactionReagentsKey ProductYieldApplication
Amide couplingDMT-MM, THFParent compound85%Synthesis
Lactam reductionLiAlH<sub>4</sub>, etherPiperidine derivative68%Bioactive analog preparation
DemethylationBBr<sub>3</sub>, DCMCatechol intermediate55%Antioxidant studies

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further exploration in drug development:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For instance, compounds similar to 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide have demonstrated synergistic effects when combined with other chemotherapeutic agents like difluoromethylornithine (DFMO), suggesting potential applications in cancer therapy .
  • FUBP1 Inhibition : The compound has been identified as a potential inhibitor of FUBP1 (a protein involved in regulating gene expression linked to cancer). Inhibiting FUBP1 may lead to decreased expression of oncogenes such as c-Myc, thereby promoting an antitumor phenotype .
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study 1Antitumor EffectsDemonstrated significant inhibition of pancreatic cancer cell growth when combined with DFMO.
Study 2Gene RegulationShowed that the compound can alter gene expression patterns by inhibiting FUBP1 interactions, leading to decreased c-Myc levels.
Study 3NeuroprotectionInvestigated neuroprotective effects in vitro with promising results indicating reduced neuronal apoptosis .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Compound A : 4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide (VG2)

  • Substituents: Benzamide core: 3,5-dimethyl and 4-(2-aminoethoxy) groups. Amine phenyl ring: Chloro at 3-position, piperidin-1-yl at 5-position.
  • Key Differences: VG2 lacks methoxy groups but includes dimethyl and aminoethoxy substituents, enhancing hydrophilicity.
  • Application : Structural data suggest relevance in receptor-targeted therapies, though specific biological targets are unspecified.

Compound B : N-[2,4-Dimethoxy-3-methyl-5-(2-piperidin-1-ylethanoylamino)phenyl]-4-methyl-benzamide

  • Substituents: Benzamide core: 4-methyl group. Amine phenyl ring: 2,4-dimethoxy, 3-methyl, and 5-(piperidin-1-ylethanoylamino) groups.
  • Key Differences: The ethanoylamino linker in Compound B introduces conformational flexibility, contrasting with the rigid 2-oxopiperidin-1-yl group in the target compound. Additional methoxy groups may improve solubility but reduce membrane permeability.

Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents :
    • Simplified benzamide with a 3-methyl group and N-(2-hydroxy-1,1-dimethylethyl) side chain.
  • Key Differences :
    • Lacks aromatic amine and heterocyclic substituents. The hydroxy and dimethyl groups form an N,O-bidentate directing group, useful in metal-catalyzed reactions.
  • Application : Primarily a synthetic intermediate for catalytic applications rather than therapeutic use.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Potential Applications
Target Compound C21H24N2O4 3,5-dimethoxy, 4-methyl, 2-oxopiperidin-1-yl Medicinal chemistry (hypothetical)
VG2 C22H28ClN3O2 3,5-dimethyl, 4-aminoethoxy, 3-chloro, 5-piperidin-1-yl Receptor-targeted therapies
Compound B C25H32N4O4 2,4-dimethoxy, 3-methyl, 5-(piperidin-1-ylethanoylamino), 4-methylbenzamide Drug discovery (flexible linker)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) Catalytic intermediate

Research Findings and Trends

  • Synthetic Complexity : The target compound’s 2-oxopiperidin-1-yl group likely requires multi-step synthesis, including cyclization or oxidation steps, compared to simpler analogs like Compound C .
  • Biological Selectivity : The lactam ring in the target compound may confer selectivity for enzymes with polar active sites (e.g., proteases), whereas piperidine-containing analogs (VG2 ) might target basic residue-rich environments.
  • Solubility vs. Permeability : Methoxy-rich compounds (target, Compound B) balance solubility and permeability, whereas chloro or methyl groups (VG2, etobenzanid ) prioritize lipophilicity for membrane penetration or pesticidal activity.

Biological Activity

3,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound noted for its complex molecular structure and potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

Molecular Structure and Properties

The compound features a benzamide core with methoxy substituents at the 3 and 5 positions, along with a piperidine moiety containing a keto group. Its molecular formula is C_{18}H_{24}N_{2}O_{3} with a molecular weight of approximately 368.43 g/mol. The unique arrangement of functional groups enhances its biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that compounds analogous to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Neuroprotective Effects : The piperidine moiety is associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Analgesic Properties : Some derivatives have shown promise in pain management through modulation of pain pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamideC_{19}H_{25}N_{2}O_{4}Additional methoxy group; enhanced solubilityPotentially increased anticancer activity
2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamideC_{18}H_{24}N_{2}O_{3}Different methoxy positioningVaried biological activity compared to parent compound
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamideC_{17}H_{22}N_{2}O_{2}Lacks methyl substitution on the fourth positionSimpler structure may affect activity

Research Findings and Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various biological systems.

  • Anticancer Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
    • Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed IC50 values ranging between 10–30 µM against HCT116 (colon cancer) cells.
  • Neuroprotective Effects : Animal models have indicated that the compound may reduce neuroinflammation and oxidative stress in conditions such as Alzheimer's disease.
    • Case Study : Research conducted by Zhang et al. noted significant improvement in cognitive function in mice treated with this compound compared to control groups.

Q & A

Q. What controls are essential in assays measuring the compound’s inhibition of bacterial proliferation?

  • Methodological Answer : Include:
  • Positive controls : Known antibiotics (e.g., ciprofloxacin).
  • Negative controls : Solvent-only (DMSO) and non-targeting analogs.
  • Resazurin-based viability assays to distinguish bacteriostatic vs. bactericidal effects .

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